

Technical Guide: Solubility of Solvent Red 26 in Ethanol and Acetone

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Compound of Interest

Compound Name: Solvent red 26

Cat. No.: B147721

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This technical guide provides a comprehensive overview of the solubility of **Solvent Red 26** (C.I. 26120) in two common organic solvents: ethanol and acetone. Due to the limited availability of specific quantitative solubility data in publicly accessible resources, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining precise solubility values.

Introduction to Solvent Red 26

Solvent Red 26, also known as Oil Red EGN, is a synthetic azo dye characterized by its purplish-red hue.^[1] It is insoluble in water but soluble in various organic solvents, including oils, ethanol, and acetone.^{[1][2]} Its primary applications include coloring for fats, oils, waxes, and acrylic resins.^[2]

Chemical and Physical Properties:

Property	Value
Molecular Formula	C25H22N4O
Molecular Weight	394.47 g/mol
CAS Number	4477-79-6
Appearance	Red powder
Melting Point	130 °C (decomposes)

Solubility Data

While qualitative assessments confirm the solubility of **Solvent Red 26** in both ethanol and acetone, specific quantitative data (e.g., in g/L or mg/mL) is not readily available in the reviewed literature. The following table summarizes the known qualitative solubility.

Qualitative Solubility of **Solvent Red 26**:

Solvent	Qualitative Solubility
Ethanol	Soluble[2]
Acetone	Soluble[2]
Water	Insoluble[1][2]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following methodology is a synthesized approach based on established practices for determining the solubility of chemical compounds.

Principle

This protocol utilizes the equilibrium shake-flask method, a widely accepted technique for determining the saturation solubility of a compound in a given solvent. The method involves creating a saturated solution by agitating an excess of the solute in the solvent until equilibrium

is reached. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

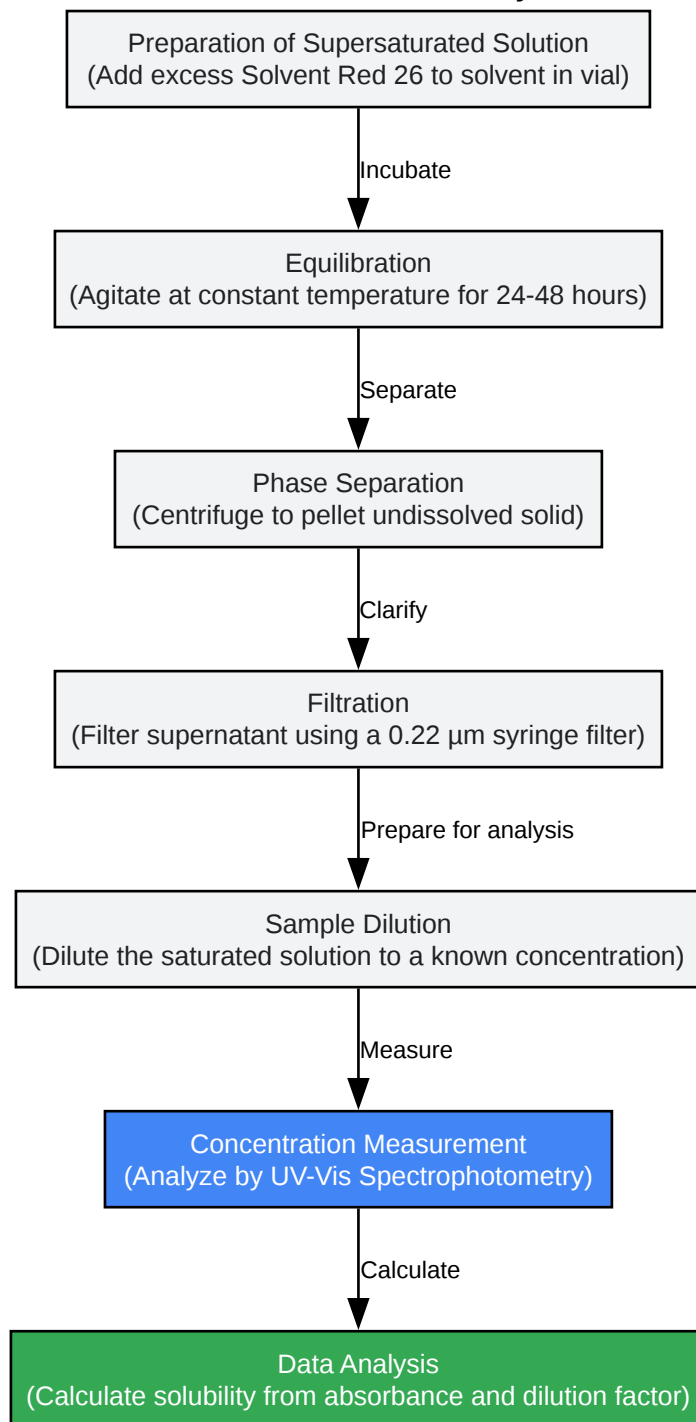
Materials and Equipment

- **Solvent Red 26** (powder)
- Anhydrous Ethanol ($\geq 99.5\%$)
- Anhydrous Acetone ($\geq 99.5\%$)
- Analytical balance (readable to 0.1 mg)
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Constant temperature shaker or orbital incubator
- Centrifuge
- Syringes and syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Solvent Red 26**.

Experimental Workflow for Solubility Determination



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Caption: A generalized workflow for determining equilibrium solubility.

Step-by-Step Procedure

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of **Solvent Red 26** (e.g., 20-30 mg) and transfer it into a vial.
 - Add a known volume of the solvent (ethanol or acetone), for example, 10 mL.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
- Phase Separation:
 - After equilibration, allow the vials to stand for a short period to allow the larger particles to settle.
 - Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.
- Filtration:
 - Carefully withdraw the supernatant using a syringe.
 - Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean, labeled vial. This step is crucial to remove any remaining solid particles.
- Sample Dilution:
 - Accurately dilute a known volume of the filtered saturated solution with the respective solvent to bring the absorbance within the linear range of the spectrophotometer. A series of dilutions may be necessary.

- Concentration Measurement:
 - Prepare a standard curve by measuring the absorbance of several known concentrations of **Solvent Red 26** in the respective solvent at its maximum absorbance wavelength (λ_{max}).
 - Measure the absorbance of the diluted sample at the same wavelength.
- Data Analysis:
 - Using the standard curve, determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by multiplying the diluted sample concentration by the dilution factor. This value represents the solubility of **Solvent Red 26** in the solvent at the specified temperature.

Signaling Pathways

There is no information in the provided search results to suggest that **Solvent Red 26** is directly involved in or interacts with specific biological signaling pathways. Its primary use is as a colorant for non-biological materials.

Conclusion

This technical guide has summarized the available information on the solubility of **Solvent Red 26** in ethanol and acetone. While quantitative data is not readily available, the provided experimental protocol offers a robust framework for researchers to determine these values in a laboratory setting. The successful execution of this protocol will enable the generation of precise and reliable solubility data, which is essential for the effective application of **Solvent Red 26** in various research and industrial contexts.

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References

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- To cite this document: BenchChem. [Technical Guide: Solubility of Solvent Red 26 in Ethanol and Acetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147721#solubility-of-solvent-red-26-in-ethanol-and-acetone]

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